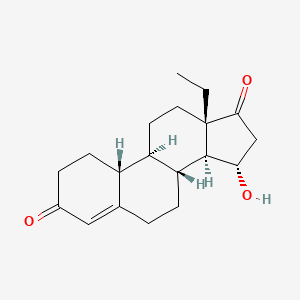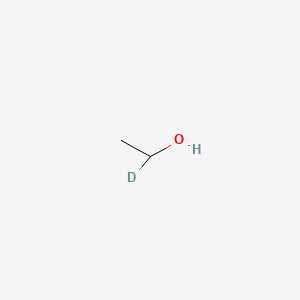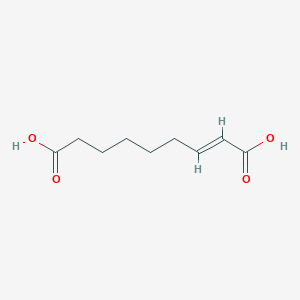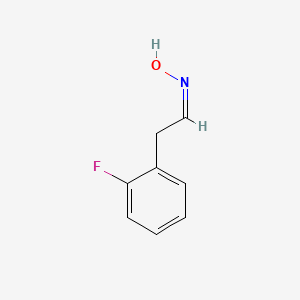
MALTOPENTAOSE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Maltopentaose is a naturally occurring oligosaccharide composed of five glucose molecules linked by α-1,4 glycosidic bonds. It is a member of the maltooligosaccharides family, which includes compounds with three to ten glucose units. This compound is known for its role in various biological processes and its applications in food, medical, and pharmaceutical industries.
準備方法
Synthetic Routes and Reaction Conditions
Maltopentaose can be synthesized enzymatically using specific amylases. One common method involves the use of this compound-forming amylase from microorganisms such as Bacillus species. The enzyme specifically produces this compound from starch in the initial stage of the reaction, eventually yielding maltose and maltotriose . The optimal conditions for this enzymatic reaction include a pH of 6.5 and a temperature of 55°C. The enzyme is stable up to 45°C in the pH range of 6.5 to 9.0 for one hour and is thermostable in the presence of 2 mM calcium chloride up to 50°C .
Industrial Production Methods
Industrial production of this compound typically involves the use of recombinant DNA technology to express this compound-forming amylase in suitable host organisms such as Bacillus subtilis. The enzyme is then purified through a series of chromatographic techniques, including ammonium sulfate fractionation and column chromatography . The purified enzyme is used to convert starch into this compound under controlled conditions.
化学反応の分析
Types of Reactions
Maltopentaose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions
Hydrolysis: This compound can be hydrolyzed by α-amylase and β-amylase to produce glucose and maltose.
Oxidation: Under acidic conditions, this compound is stable, but it decomposes under alkaline conditions.
Glycosylation: this compound can participate in glycosylation reactions, forming glycosidic bonds with other molecules.
Major Products Formed
The major products formed from the hydrolysis of this compound include glucose, maltose, and maltotriose .
科学的研究の応用
Maltopentaose has a wide range of applications in scientific research:
作用機序
Maltopentaose exerts its effects primarily through its interaction with specific enzymes and receptors in the body. It serves as a substrate for enzymes such as α-amylase and β-amylase, which break down this compound into glucose and other smaller oligosaccharides . These smaller molecules can then be absorbed by the body and used as an energy source. Additionally, this compound has prebiotic properties, promoting the growth of beneficial gut bacteria and improving gut health .
類似化合物との比較
Maltopentaose is unique among maltooligosaccharides due to its specific structure and properties. Similar compounds include:
Maltotetraose: Composed of four glucose units linked by α-1,4 glycosidic bonds.
Maltohexaose: Composed of six glucose units linked by α-1,4 glycosidic bonds.
Maltotriose: Composed of three glucose units linked by α-1,4 glycosidic bonds.
This compound stands out due to its optimal chain length, which provides a balance between solubility and functional properties, making it highly versatile for various applications.
特性
CAS番号 |
1668-09-3 |
|---|---|
分子式 |
C30H52O26 |
分子量 |
828.72 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(Z)-7-[(1S,4R,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1148318.png)


![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)
